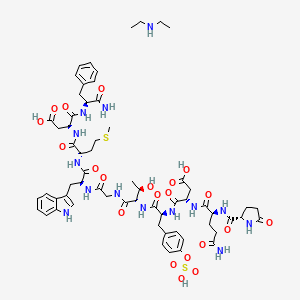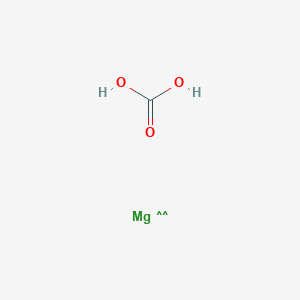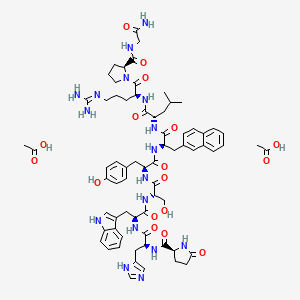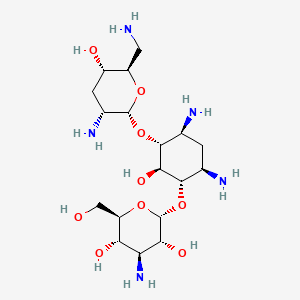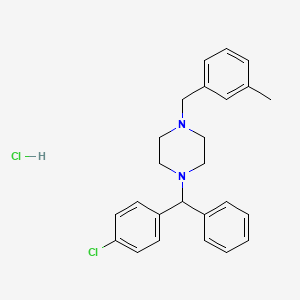
Meclizine Monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meclizine Monohydrochloride is a first-generation antihistamine belonging to the piperazine class. It is primarily used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound exhibits antiemetic and antivertigo properties, making it effective in managing symptoms related to vestibular system disturbances .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Meclizine Monohydrochloride involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure purity and consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the aromatic rings, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzhydryl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced aromatic rings.
Substitution: Substituted piperazine derivatives
科学的研究の応用
Meclizine Monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and its potential neuroprotective properties.
Medicine: Widely used in clinical studies for the treatment of motion sickness, vertigo, and other vestibular disorders.
Industry: Employed in the formulation of various pharmaceutical products, including tablets and ointments
作用機序
Meclizine Monohydrochloride exerts its effects primarily through antagonism of the histamine H1 receptor. By blocking these receptors, it inhibits the action of histamine, which is responsible for symptoms such as nausea and dizziness. Additionally, this compound has anticholinergic properties, which further contribute to its antiemetic and antivertigo effects. The compound also affects the central nervous system by reducing the excitability of the vestibular nuclei .
類似化合物との比較
Dimenhydrinate: Another first-generation antihistamine used for motion sickness and vertigo.
Diphenhydramine: Commonly used for allergies but also effective in treating motion sickness.
Cinnarizine: Used for vertigo and motion sickness, with additional calcium channel blocking properties.
Domperidone: Primarily a dopamine antagonist used for gastrointestinal motility disorders but also has antiemetic properties .
Uniqueness of Meclizine Monohydrochloride: this compound is unique due to its combination of antihistamine and anticholinergic properties, making it particularly effective for treating motion sickness and vertigo. Its long duration of action and relatively low incidence of side effects compared to other antihistamines make it a preferred choice for many patients .
特性
CAS番号 |
410538-37-3 |
|---|---|
分子式 |
C25H28Cl2N2 |
分子量 |
427.4 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
InChIキー |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


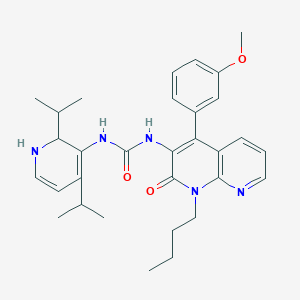
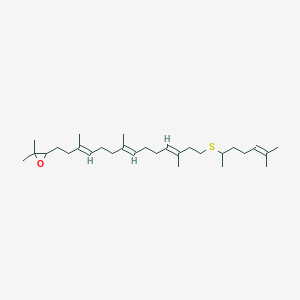
![(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methanimine](/img/structure/B10774700.png)
![N-[1-[[cyano(methyl)amino]-methylamino]-3-(2-methylpropylsulfonyl)-1-oxopropan-2-yl]benzamide](/img/structure/B10774706.png)
![bis[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10774709.png)
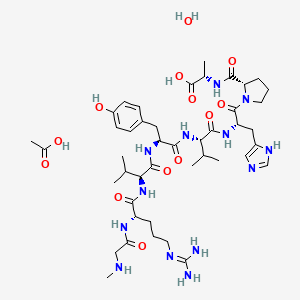
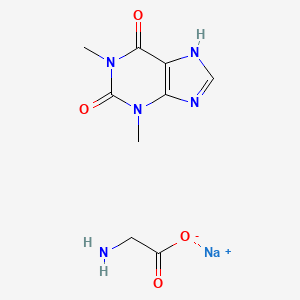
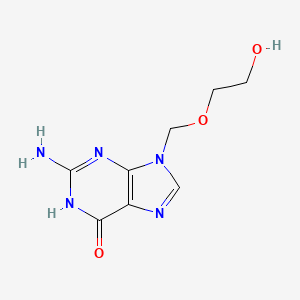

![2-[[2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-3-hydroxypropanamide](/img/structure/B10774740.png)
